methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Description
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This structure incorporates a 2-phenylethyl substituent at position 3, a methyl group at position 2, and a 4-oxo moiety, with a methyl acetate side chain at the 1-position. Its synthesis typically involves multi-step reactions, including cyclization and esterification, with crystallization often verified using X-ray diffraction (XRD) techniques processed via programs like SHELX .
Propriétés
Formule moléculaire |
C22H21N3O3 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
methyl 2-[2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C22H21N3O3/c1-15-17(13-12-16-8-4-3-5-9-16)21(27)25-19-11-7-6-10-18(19)23-22(25)24(15)14-20(26)28-2/h3-11H,12-14H2,1-2H3 |
Clé InChI |
LCBZBCAXXPQBNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de méthyle [2-méthyl-4-oxo-3-(2-phényléthyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl] implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau pyrimido[1,2-a]benzimidazole, suivie de modifications de groupes fonctionnels pour introduire les groupes méthyle, oxo et phényléthyle.
Formation de la structure de base : La première étape implique la cyclisation de précurseurs appropriés pour former le cycle pyrimido[1,2-a]benzimidazole. Cela peut être réalisé par une réaction de condensation entre un dérivé de benzimidazole et un précurseur de pyrimidine approprié dans des conditions acides ou basiques.
Introduction de groupes fonctionnels : Les étapes suivantes impliquent l’introduction des groupes méthyle et oxo par des réactions d’alkylation et d’oxydation, respectivement. Le groupe phényléthyle peut être introduit via une réaction d’alkylation de Friedel-Crafts.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur acide pour former l’ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Formation of the Pyrimido[1,2-a]Benzimidazol-4(1H)-one Core
The synthesis of this heterocyclic scaffold likely involves cyclization reactions of diamine precursors with carbonyl-containing substrates. For example:
-
Amine-carbonyl condensation : Reaction of a diamine (e.g., 1,2-diaminobenzene ) with a carbonyl source (e.g., oxaloacetic acid ) under acidic conditions could form the benzimidazolone core.
-
Pyrimidine ring fusion : Subsequent coupling with a pyrimidine precursor (e.g., 4,6-diaminopyrimidine ) may generate the fused pyrimido[1,2-a]benzimidazol structure .
Esterification of the Acetate Group
The methyl ester moiety is typically introduced via esterification :
-
Acetyl transfer : Reaction of the carboxylic acid derivative with methanol in the presence of a catalyst (e.g., HCl or SOCl₂ ) forms the methyl ester .
-
Alkylation : Alternatively, the ester could be formed by reacting the acid with an alkyl halide (e.g., methyl iodide ) under basic conditions .
Key Reaction Conditions and Reagents
Cyclization and Ring Fusion
The formation of the fused pyrimido[1,2-a]benzimidazol system requires precise control of reaction conditions to ensure regioselectivity. Acidic conditions facilitate cyclization by protonating the carbonyl oxygen, enhancing nucleophilic attack by the amine .
Stability of the Ester Group
The methyl ester is susceptible to hydrolysis under basic or acidic conditions. Synthesis protocols must balance ester formation efficiency with minimizing hydrolysis during subsequent steps .
Steric Effects
The bulky 2-phenylethyl group at position 3 may hinder access to reactive sites, necessitating elevated temperatures or prolonged reaction times for substitution .
Applications De Recherche Scientifique
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 342.35 g/mol. Its structure features a pyrimidine ring fused with a benzimidazole moiety, which is significant for its biological activity.
Physical Properties
- Melting Point: Not specified in available literature.
- Solubility: Soluble in organic solvents; specific solubility data not extensively documented.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of pyrimidine and benzimidazole compounds. Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has shown potential against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several synthesized compounds, including those with similar structural features to methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Research
The compound's structural characteristics suggest it may inhibit specific cancer cell lines. Research on related compounds indicates that modifications to the pyrimidine and benzimidazole structures can enhance anticancer activity.
Case Study: Structure-Activity Relationship
A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that certain substitutions increased their efficacy against cancer cell lines such as HeLa and L363. These findings imply that methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate could be further explored for its anticancer properties through similar modifications .
Drug Development
The compound's unique structure makes it a candidate for further development as a pharmaceutical agent. Its potential for modification allows researchers to create analogs with improved bioavailability and efficacy.
Case Study: Prodrug Development
Research on prodrugs derived from similar heterocyclic compounds has shown promise in enhancing cellular uptake and therapeutic effectiveness. For instance, prodrugs designed from related structures have demonstrated increased potency in inhibiting specific molecular targets associated with cancer progression .
Mécanisme D'action
Le mécanisme par lequel l’acétate de méthyle [2-méthyl-4-oxo-3-(2-phényléthyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl] exerce ses effets implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure du composé lui permet de s’insérer dans les sites actifs des enzymes, inhibant leur activité ou modifiant leur fonction. Cette interaction peut moduler diverses voies biochimiques, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the properties of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate, comparisons with structurally analogous compounds are critical. Key analogs include derivatives of pyrimido[1,2-a]benzimidazole and related fused heterocycles.
Structural Analogues
Pyrimido[1,2-a]benzimidazole Derivatives Methyl [4-oxo-3-phenylpyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate: Lacks the 2-methyl and 2-phenylethyl groups. Ethyl [2-ethyl-4-thioxo-3-(phenethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]propionate: The substitution of oxygen with sulfur at position 4 and ethyl/propionate groups alters electronic properties, enhancing lipophilicity but reducing metabolic stability.
Physicochemical and Pharmacokinetic Properties
The following table summarizes key differences:
Research Findings and Methodological Considerations
Structural refinements and crystallographic data for the queried compound and analogs often rely on SHELX programs (e.g., SHELXL for refinement), ensuring accuracy in bond lengths, angles, and torsional parameters . However, discrepancies in bioactivity among analogs may arise from variations in side-chain conformations or electron density distributions, which are less apparent in XRD data alone.
Activité Biologique
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and biological evaluation of derivatives in this class have been extensively studied, revealing a broad spectrum of pharmacological effects.
Chemical Structure and Properties
The molecular structure of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate includes key functional groups that contribute to its biological activity. The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known for enhancing biological interactions. The molecular formula is , and its molecular weight is approximately 300.32 g/mol.
Synthesis
The synthesis of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions, including condensation and cyclization processes. The methodologies often employ various catalysts and solvents to optimize yield and purity. For example, recent studies have demonstrated the use of microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields.
Antimicrobial Activity
Research has shown that compounds within the pyrimido[1,2-a]benzimidazole class exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. One study reported that derivatives showed zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Properties
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has also been evaluated for anticancer activity. In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) revealed that the compound induced apoptosis through mechanisms involving the upregulation of pro-apoptotic factors such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl2 . This dual action suggests a promising therapeutic avenue for cancer treatment.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures and reduce inflammation in animal models. The mechanism appears to involve the modulation of signaling pathways related to inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activity of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate:
- Antimicrobial Study : A study evaluated the compound against four bacterial strains (E. coli, S. aureus, P. aeruginosa, and K. pneumoniae). The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Cancer Cell Line Study : In another investigation involving MCF-7 breast cancer cells, the compound showed a 38-fold increase in apoptosis compared to control groups when treated at optimal concentrations .
- Anti-inflammatory Assessment : A recent study assessed the anti-inflammatory effects using an animal model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated groups compared to controls .
Q & A
Q. What are the recommended synthetic routes for preparing methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate?
The compound can be synthesized via multi-step condensation and cyclization reactions. For example:
- Step 1 : React 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds under solvent-free conditions at 60–80°C to form the pyrimido-benzimidazole core .
- Step 2 : Introduce the 2-phenylethyl substituent via alkylation using 2-phenylethyl bromide in the presence of a base like KCO in DMF .
- Step 3 : Esterify the final intermediate with methyl chloroacetate under reflux in anhydrous THF .
Q. What safety protocols are critical when handling this compound in the lab?
Key safety measures include:
- Ventilation : Use fume hoods due to potential respiratory irritation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if necessary. For skin contact, wash with soap and water for 15 minutes .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl ester at δ ~3.7 ppm and pyrimidine carbonyl at δ ~170 ppm) .
- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H] calculated vs. observed) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (tolerance <0.4%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimido-benzimidazole core synthesis?
Optimization strategies:
- Catalyst Screening : Use CsCO instead of KCO to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates (yields increase by ~20% vs. THF) .
- Temperature Control : Maintain 60–70°C during cyclization to avoid side-product formation (e.g., over-oxidation) .
Table 1 : Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 60°C, CsCO | 78 | 99 | |
| THF, 80°C, KCO | 62 | 95 |
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Deuterated Solvent Effects : Re-run NMR in CDCl vs. DMSO-d to identify solvent-dependent shifts .
- HSQC/HMBC Experiments : Resolve ambiguous coupling by mapping H-C correlations .
- X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities (e.g., keto-enol equilibrium in the pyrimidine ring) .
Q. What computational methods predict the compound’s binding affinity for biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). For example, the 2-phenylethyl group shows hydrophobic packing in ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Table 2 : Docking Scores for Analogues
| Compound | Binding Energy (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| Parent | -9.2 | EGFR Kinase | |
| 9c (Fluoro) | -10.1 | EGFR Kinase |
Q. How do structural modifications (e.g., fluorination) impact bioactivity?
- Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., analogue 9b) enhances metabolic stability and kinase inhibition (IC = 0.8 μM vs. 2.1 μM for parent) .
- Steric Effects : Bulkier substituents (e.g., bromine in 9c) reduce solubility but improve target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
